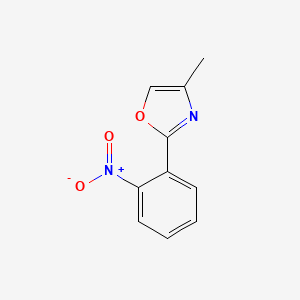

4-Methyl-2-(2-nitrophenyl)oxazole

Beschreibung

Significance of Heterocyclic Compounds in Organic Chemistry Research

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. researchgate.netsigmaaldrich.com This class of compounds is of immense importance in chemistry and biology, forming the core structure of numerous natural products, including vitamins, alkaloids, and antibiotics. sigmaaldrich.commolcore.com In medicinal chemistry, heterocyclic motifs are exceptionally prevalent; it is estimated that over 90% of new drugs approved contain a heterocyclic ring. molcore.com Their unique three-dimensional structures and the electronic properties conferred by the heteroatoms allow them to interact with a wide range of biological targets like enzymes and receptors, making them crucial scaffolds in drug discovery. researchgate.netmolcore.comnih.gov

The Oxazole (B20620) Nucleus: A Foundational Review of its Chemical Properties Relevant to Research

The subject of this article, 4-Methyl-2-(2-nitrophenyl)oxazole, is built upon an oxazole nucleus. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by a carbon atom. researchgate.net The oxazole ring is a planar, electron-rich system, though its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole (B1198619). researchgate.net

From a chemical reactivity perspective, the oxazole ring exhibits several key behaviors relevant to research:

Basicity: Oxazoles are weak bases, with the conjugate acid having a pKa of approximately 0.8. researchgate.net

Substitution Reactions: Electrophilic aromatic substitution typically occurs at the C5 position, especially when activating groups are present on the ring. researchgate.net Nucleophilic substitution is also possible, particularly at the C2 position if a suitable leaving group is attached. researchgate.net

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, a property that has been exploited in the synthesis of pyridines and other complex molecules. researchgate.net

Ring Stability: While aromatic, the oxazole ring can be susceptible to ring-opening under certain conditions, a reactivity pattern that can be harnessed in synthetic chemistry. nih.govacs.org

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govnih.govd-nb.info

Rationale for Investigating this compound within Modern Chemical Science

While specific research publications detailing the applications of this compound (CAS Number: 951884-48-3) are not prevalent in public literature, a scientific rationale for its synthesis and study can be constructed based on its constituent parts. The molecule is likely investigated as a chemical intermediate or building block for creating more complex and functionally diverse compounds.

The key structural features that underpin its research interest are:

The Oxazole Core: As a well-established pharmacophore, any novel substituted oxazole is a candidate for biological screening. nih.govd-nb.info

The 2-Nitrophenyl Group: The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. Furthermore, the nitro group is a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂), which then allows for a vast range of subsequent chemical modifications, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. This makes nitrophenyl-substituted compounds valuable precursors in synthetic campaigns. nih.gov

The Methyl Group: The methyl group at the 4-position of the oxazole ring can influence the molecule's steric and electronic properties, potentially affecting its reactivity and how it binds to biological targets.

Therefore, this compound is likely synthesized for use in drug discovery programs as a fragment for building larger, potentially therapeutic molecules, or in materials science, where nitrophenyl-containing chromophores can exhibit interesting photophysical properties. nih.govresearchgate.net

Overview of Research Methodologies Applicable to Novel Organic Scaffolds

The synthesis and study of novel organic scaffolds like this compound involve a well-established set of research methodologies.

Synthesis: Several classical and modern methods are available for the synthesis of the oxazole ring, which could be applied to this specific target. These include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones using strong acids. researchgate.netacs.org For the target molecule, this would likely start from a derivative of 2-nitrobenzoic acid.

Fischer Oxazole Synthesis: This reaction creates oxazoles from cyanohydrins and aldehydes in the presence of anhydrous acid. sigmaaldrich.comresearchgate.netbldpharm.com

Van Leusen Oxazole Synthesis: A versatile method that reacts aldehydes with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. molcore.comlookchem.com This is a powerful tool for creating a variety of substituted oxazoles.

Modern Metal-Catalyzed Methods: Contemporary organic synthesis often employs transition metal catalysts (e.g., palladium, copper, gold) to form heterocyclic rings under mild conditions with high efficiency and selectivity. nih.govd-nb.info

Characterization: Once synthesized, the precise structure and purity of a new compound must be unequivocally confirmed. Standard analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitro group (C-NO₂) and the C=N and C-O bonds within the oxazole ring.

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict the geometric, electronic, and spectroscopic properties of new molecules. rsc.orgbldpharm.com These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions before extensive laboratory work is undertaken.

Research Findings and Data

Detailed experimental research findings for this compound are primarily available through chemical supplier databases.

Physicochemical Data This table summarizes the known and predicted properties of the compound.

| Property | Value | Source |

| CAS Number | 951884-48-3 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 204.18 g/mol | |

| Appearance | Off-white to slight yellow solid | lookchem.com |

Spectroscopic Data Analogs While specific spectra for this compound are not publicly published, data from analogous structures provide expected characteristics. For example, the ¹H-NMR spectrum of a related 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) shows aromatic protons in the δ 7.5-8.5 ppm range. researchgate.net Similarly, IR spectroscopy on nitrophenyl-containing heterocycles clearly shows characteristic absorption bands for the nitro group. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKKDJHKSYZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650030 | |

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-48-3 | |

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 4 Methyl 2 2 Nitrophenyl Oxazole

Exploration of Established Oxazole (B20620) Synthesis Pathways Applied to 4-Methyl-2-(2-nitrophenyl)oxazole Precursors

The construction of the 2,4-disubstituted oxazole core of this compound can be approached through several established synthetic methodologies. These methods typically involve the formation of the oxazole ring from acyclic precursors containing the necessary nitrogen, oxygen, and carbon atoms.

Cyclodehydration and Related Annulation Strategies

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.org In the context of this compound, this would involve the reaction of a 2-acylamino ketone precursor. The synthesis of this precursor can be achieved through the Dakin-West reaction. wikipedia.org The cyclodehydration step is typically promoted by strong dehydrating agents. thieme-connect.de

Recent advancements have led to milder and more efficient cyclodehydration methods. For instance, the use of reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor has been shown to facilitate the cyclization of β-hydroxy amides to oxazolines under mild conditions, which can then be oxidized to oxazoles. organic-chemistry.org Furthermore, silica (B1680970) gel-mediated cycloisomerization of propargyl amides presents another practical route to substituted oxazoles. nih.gov A one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template has also been reported for the synthesis of highly substituted oxazoles. idexlab.com

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including oxazoles. These methods often offer high efficiency and functional group tolerance. nih.govinnovareacademics.in For the synthesis of 2-aryloxazoles, palladium-catalyzed direct arylation of oxazoles with aryl halides is a well-documented approach. innovareacademics.inacs.org

Specifically for this compound, a plausible route involves the palladium-catalyzed coupling of a pre-formed 4-methyloxazole (B41796) with a 2-nitrophenyl halide. The Sonogashira coupling reaction, which forms carbon-carbon bonds between terminal alkynes and aryl halides using a palladium catalyst and a copper co-catalyst, can also be adapted for oxazole synthesis. wikipedia.orgvedantu.comgold-chemistry.orgorganic-chemistry.org This could involve coupling a suitably functionalized alkyne with a 2-nitrophenyl halide, followed by a subsequent cyclization step. Additionally, palladium-catalyzed carbonylative synthesis from aryl bromides provides a general method for preparing 2-aryloxazolines, which are precursors to oxazoles. nih.gov Research has also demonstrated the palladium-catalyzed C–H activation of simple arenes and a cascade reaction with nitriles to access 2,4,5-trisubstituted oxazoles. rsc.org

Multi-Component Reactions for Oxazole Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can be utilized for the synthesis of oxazole precursors. techniques-ingenieur.frnih.govresearchgate.net

The Passerini three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxyamide. nih.govnih.gov The Ugi four-component reaction expands on this by including a primary amine to produce a bis-amide. nih.govresearchgate.net These reactions can be designed to generate intermediates that can subsequently cyclize to form the oxazole ring. For instance, a coupled Ugi and Robinson-Gabriel synthesis has been reported, where the Ugi intermediate is ideally suited for cyclodehydration to an oxazole core. wikipedia.org The selection of appropriate starting materials, such as 2-nitrobenzaldehyde, can directly introduce the desired 2-nitrophenyl moiety.

Regioselective Functionalization of the this compound Core

Once the this compound core is synthesized, further structural diversity can be achieved through regioselective functionalization. The oxazole ring and its substituents offer several sites for chemical modification. The functionalization of 5-aminopyrazoles, which also possess multiple nucleophilic sites, has been studied, highlighting the challenges and strategies for achieving regioselectivity in heterocyclic systems. beilstein-journals.org

The methyl group at the 4-position of the oxazole ring is a potential site for functionalization. It can potentially be halogenated or oxidized to an aldehyde or carboxylic acid, providing a handle for further transformations. The phenyl ring, activated by the nitro group, is susceptible to nucleophilic aromatic substitution. The oxazole ring itself can undergo electrophilic substitution, although the reactivity is influenced by the substituents. The development of regioselective synthetic methods is crucial for controlling the outcome of these functionalization reactions. rsc.orgnih.govnih.gov

Synthesis of Analogs and Structural Congeners of this compound

The synthesis of analogs and structural congeners allows for the exploration of structure-activity relationships. This can involve modifications to both the nitrophenyl moiety and the oxazole core.

Modification of the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities. A key transformation is the reduction of the nitro group to an amino group, which can then serve as a precursor for a wide range of derivatives. scholaris.ca

The reduction of aromatic nitro groups can be achieved using various reagents. A classical and effective method is the use of iron powder in the presence of an acid, such as acetic acid. scholaris.ca This method is generally compatible with a variety of other functional groups. scholaris.ca Another reagent that has been used for the reduction of aromatic nitro groups is formamidinesulfinic acid. researchgate.net Once the amino group is installed, it can be further modified through reactions such as diazotization followed by substitution, acylation, or alkylation, allowing for the introduction of a wide array of substituents onto the phenyl ring.

Manipulation of the Methyl Group at Position 4

The methyl group at the C4 position of the oxazole ring is a key handle for synthetic diversification. Its protons possess a degree of acidity that allows for deprotonation, and the group can be transformed into other functionalities, most notably through halogenation, enabling subsequent nucleophilic substitution reactions.

Halogenation of the C4-Methyl Group: A primary strategy for functionalizing the C4-methyl group is through free-radical halogenation to produce a halomethyl derivative. The synthesis of 4-(chloromethyl)-2-phenyloxazoles, for instance, provides a versatile intermediate. researchgate.netchemicalbook.com This transformation creates a reactive electrophilic center at the methylene (B1212753) carbon, which is susceptible to attack by a wide array of nucleophiles. This approach is foundational for introducing diverse side chains.

Subsequent Nucleophilic Displacements: Once the 4-(halomethyl)oxazole is formed, it serves as a scaffold for further elaboration. nih.gov The halogen can be displaced by various nucleophiles, including:

Alkoxides and Phenoxides: Reaction with sodium alkoxides or in situ-generated phenoxides yields the corresponding ether derivatives. nih.gov

Sulfur Nucleophiles: Reagents like sodium thiocyanate (B1210189) or thiophenoxides can be used to introduce thiocyanate or phenylthiomethyl groups, respectively. nih.gov

Nitrogen Nucleophiles: A range of primary and secondary amines can be used to prepare 2-methyloxazole-derived amines. nih.gov

Carbon Nucleophiles: The more reactive 2-(bromomethyl)oxazole analogue is particularly useful for C-alkylation reactions with stabilized carbanions, such as those derived from malonic esters. nih.gov

Deprotonation and Alkylation: Analogous to the reactivity of 2-methyloxazoles, the methyl group at C4 can be deprotonated using a strong base like lithium diisopropylamide (LDA). nih.gov The resulting anion can then be reacted with various electrophiles, such as alkyl halides, to achieve chain extension at the C4 position. nih.gov

Interactive Table: Functionalization via C4-Halomethyl Intermediates

| Nucleophile Category | Example Nucleophile | Resulting Functional Group at C4 | Reference |

| Oxygen | Alkoxides/Phenoxides | Alkoxymethyl/Phenoxymethyl | nih.gov |

| Sulfur | Thiocyanate/Thiophenoxide | Thiocyanatomethyl/Phenylthiomethyl | nih.gov |

| Nitrogen | Primary/Secondary Amines | Aminomethyl | nih.gov |

| Carbon | Malonate Carbanion | Alkylated Malonylmethyl | nih.gov |

Heterocyclic Ring Substitutions and Fusions

Beyond the substituents, the oxazole ring itself can undergo reactions to introduce new groups or to build fused heterocyclic systems. These modifications can significantly alter the electronic and steric properties of the core structure.

Direct C-H Arylation: Modern catalytic methods enable the direct functionalization of the oxazole ring's C-H bonds. Palladium-catalyzed direct arylation has been developed for oxazoles, allowing for the formation of carbon-carbon bonds at either the C2 or C5 position with high regioselectivity, depending on the choice of ligands and solvents. researchgate.net This avoids the need for pre-functionalized starting materials.

Electrophilic Aromatic Substitution: The oxazole ring can participate in electrophilic substitution reactions. For example, aryloxazoles can undergo bromination using N-Bromosuccinimide (NBS) to yield bromo-substituted derivatives. mdpi.com The position of substitution is dictated by the electron density of the ring system. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride/DMF reagent system, is a classic method for formylating electron-rich aromatic and heterocyclic compounds and represents another potential route for electrophilic substitution. tcichemicals.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

Cycloaddition and Annulation Reactions: The oxazole ring can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of fused bicyclic or polycyclic systems.

[2π + 2π] Cycloaddition: 2-Phenyloxazole (B1349099) derivatives can undergo photocatalyzed [2π + 2π] cycloaddition with alkenes to yield novel fused scaffolds like 2-oxa-4-azabicyclo[3.2.0]hept-3-enes. nih.gov

Ring-Opening Cyclization: A silver-catalyzed intramolecular cyclization of alkyne-tethered oxazoles can proceed with subsequent ring-opening to generate entirely new heterocyclic systems, such as isoquinolones. acs.org

Oxidative Cross-Coupling: Fused systems, like oxazole-containing coumarin (B35378) derivatives, can be synthesized via an oxidative cross-dehydrogenative coupling (CDC) pathway, functionalizing a C-H bond to form the new ring. nih.gov

Table: Examples of Oxazole Ring Modification Strategies

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Direct C-H Arylation | Pd Catalyst, Phosphine Ligands, Aryl Halide | C5 or C2-Arylated Oxazole | researchgate.net |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), THF | Bromo-substituted Oxazole | mdpi.com |

| [2π + 2π] Cycloaddition | Photocatalyst (e.g., Ir-F), Alkene, Light (405 nm) | Fused Bicyclic Azoline | nih.gov |

| Ring-Opening Annulation | Silver(I) Catalyst, H₂O | Isoquinolone Derivative | acs.org |

| Oxidative Cross-Coupling | CuCl₂, TBHP | Fused Oxazole-Coumarin | nih.gov |

Stereochemical Control and Asymmetric Synthesis Considerations

While this compound itself is achiral, the introduction of chiral centers through derivatization necessitates stereochemical control. Asymmetric synthesis in the context of oxazoles often focuses on the synthesis of chiral oxazoline (B21484) precursors or the stereoselective functionalization of substituents. wikipedia.orgorganic-chemistry.org

The development of novel agrochemicals and pharmaceuticals frequently involves chiral molecules, where different enantiomers can exhibit vastly different biological activities. wikipedia.orgorganic-chemistry.orgnih.gov For instance, in the development of chiral oxazoline fungicides, the (R)-enantiomer often shows significantly higher bioactivity than the (S)-enantiomer. wikipedia.orgorganic-chemistry.org

Strategies for Stereocontrol:

Asymmetric Synthesis of Precursors: A key strategy involves the asymmetric synthesis of chiral 2-oxazolines, which are the partially saturated analogues of oxazoles. Methods include asymmetric aldol (B89426) addition reactions of oxazolinyl esters or the use of chiral catalysts to control the formation of stereocenters. wikipedia.orgorganic-chemistry.orgnih.gov These chiral oxazolines can then be oxidized to the corresponding oxazole if desired, preserving the chirality in the substituents.

Use of Chiral Auxiliaries and Catalysts: Chiral bifunctional selenides have been used as catalysts for enantioselective reactions to synthesize chiral trifluoromethylthiolated oxazolines.

Substrate-Controlled Diastereoselective Reactions: In systems possessing existing chirality, such as those derived from monoterpenes, stereoselective reactions like dihydroxylation can be performed on unsaturated side chains attached to the oxazole ring, yielding single diastereoisomers. chemistrysteps.com Similarly, aldol reactions of axially chiral thiazolidine-4-ones proceed via chiral enolates that can direct the stereochemical outcome of the reaction. nih.gov

These examples highlight that while direct asymmetric synthesis of the oxazole ring is less common, controlling stereochemistry during the synthesis of its precursors or during its subsequent functionalization is a well-established and critical consideration.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of oxazole derivatives, several green chemistry approaches have been implemented to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields.

The synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines from aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved in minutes under microwave irradiation, compared to hours required for conventional heating.

This technique allows for rapid, one-pot procedures that are both efficient and economical. It has been successfully applied to the synthesis of various oxazole-containing scaffolds, including azalactones and 2-amino-4-phenyl-oxazoles. nih.gov

Use of Ionic Liquids and Green Solvents: Ionic liquids (ILs) are salts with low melting points that can serve as recyclable, non-volatile solvents, offering a green alternative to traditional organic solvents.

The Van Leusen oxazole synthesis has been improved by using ionic liquids like [bmim]Br, which can act as both the solvent and a promoter. nih.govmdpi.comtcichemicals.com

A significant advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. tcichemicals.com This approach has been used for one-pot syntheses of 4,5-disubstituted oxazoles. mdpi.com

Alternative Energy Sources and Catalysts:

Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient method for promoting reactions. The synthesis of oxazoles from phenacyl bromides and amides has been successfully carried out using ultrasound in combination with deep eutectic solvents (DES). nih.gov

Photocatalysis: Visible-light photocatalysis using ruthenium complexes offers a sustainable method for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature. researchgate.net

Electrochemical Synthesis: Polysubstituted oxazoles can be prepared via an electrochemical method from ketones and acetonitrile, which acts as both reactant and solvent. This process avoids the need for external chemical oxidants. researchgate.net

Table: Comparison of Green Synthesis Methodologies for Oxazoles

| Methodology | Key Features | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, controlled conditions | Reduced reaction times, higher yields, energy efficiency | nih.gov |

| Ionic Liquid Solvents | Recyclable, non-volatile media | Environmentally benign, reusable catalyst/solvent system | nih.govmdpi.comtcichemicals.com |

| Ultrasound-Assisted Synthesis | Acoustic cavitation energy | Energy efficiency, enhanced reaction rates | nih.gov |

| Visible-Light Photocatalysis | Use of light energy, mild conditions | Sustainable energy source, room temperature reactions | researchgate.net |

| Electrochemical Synthesis | Electron-driven reactions | Avoids chemical oxidants, high efficiency | researchgate.net |

Chemical Reactivity and Transformation Studies of 4 Methyl 2 2 Nitrophenyl Oxazole

Reactions Involving the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich five-membered heterocycle, which influences its susceptibility to various chemical reactions.

The oxazole ring's reactivity towards electrophiles is generally modest due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible, typically at the C5 position, which is the most electron-rich carbon atom. The presence of the electron-withdrawing 2-nitrophenyl group at the C2 position further deactivates the ring towards electrophilic attack. Conversely, the oxazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when the attacking species is a powerful nucleophile.

In the case of 4-nitro-2-phenyloxazole, which has a similar electronic profile, it has been shown to act as an electrophilic dienophile in Diels-Alder reactions. rsc.org This suggests that the nitro-substituted phenyl-oxazole system possesses electrophilic character.

Oxazole rings can undergo ring-opening reactions under various conditions, such as treatment with acid or base, or through thermal and photochemical methods. These reactions often lead to the formation of acyclic intermediates that can then cyclize to form different heterocyclic systems or other rearranged products. For instance, silver(I)-catalyzed intramolecular cyclization followed by an oxazole ring-opening reaction has been utilized in the synthesis of isoquinolones. acs.orgacs.org In this process, the nitrogen atom of the oxazole ring attacks a silver-activated alkyne, leading to the formation of an isoquinolone core. acs.orgacs.org The addition of water was found to be conducive to the ring-opening step. acs.orgacs.org

Transformations of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group is a versatile handle for further chemical modifications, primarily through the reduction of the nitro group and substitution on the phenyl ring.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and a variety of reagents can be employed to achieve this conversion. wikipedia.org The reduction can lead to a range of nitrogen-containing functional groups, including amines, hydroxylamines, and azo compounds. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.

The reduction of a nitro group to an amine is a common and synthetically useful transformation. nih.gov For aromatic nitro compounds, this can be achieved using methods such as catalytic hydrogenation or metal-based reducing agents. wikipedia.orgorganic-chemistry.org A number of methods have been developed for the selective reduction of nitro groups in the presence of other reducible functional groups. niscpr.res.in

Below is a table summarizing various methods for the reduction of aromatic nitro compounds, which are applicable to 4-Methyl-2-(2-nitrophenyl)oxazole.

| Reagent/Catalyst | Conditions | Product | Reference |

| Zinc powder, Hydrazine glyoxylate | Room Temperature | Amine | niscpr.res.in |

| Magnesium powder, Hydrazine glyoxylate | Room Temperature | Amine | niscpr.res.in |

| Tin(II) chloride | - | Oxime | wikipedia.org |

| Diborane | - | Hydroxylamine | wikipedia.org |

| Raney nickel, Hydrazine | 0-10 °C | Hydroxylamine | wikipedia.org |

| Zinc metal | - | N,N'-diarylhydrazine | wikipedia.org |

The resulting 2-(2-aminophenyl)-4-methyloxazole is a valuable intermediate for the synthesis of various fused heterocyclic systems. sigmaaldrich.comresearchgate.net

The phenyl ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents, the nitro group and the oxazole ring, play a crucial role in determining the position of further substitution. The nitro group is a strong deactivating group and a meta-director for electrophilic substitution. chemguide.co.uk The oxazole ring's directing effect is more complex and can be influenced by the reaction conditions.

For nucleophilic aromatic substitution, the nitro group strongly activates the ring, particularly at the ortho and para positions relative to itself. Therefore, nucleophilic attack is expected to occur at the positions ortho and para to the nitro group. Intramolecular nucleophilic aromatic substitution of a benzimidazole-activated nitro group has been reported to proceed under mild conditions. nih.gov

Reactivity of the 4-Methyl Group

The methyl group at the C4 position of the oxazole ring is susceptible to a variety of reactions, including condensation and oxidation. The acidity of the protons on the methyl group is increased due to the adjacent electron-withdrawing oxazole ring, making it amenable to deprotonation and subsequent reaction with electrophiles. For example, methyl groups on heterocyclic rings can undergo condensation reactions with aldehydes and ketones in the presence of a base.

Oxidation and Halogenation Reactions

The methyl group at position 4 of the oxazole ring is a primary site for oxidation and halogenation reactions, which are crucial first steps for further functionalization of the molecule.

Oxidation: The methyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. For example, the oxidation of a similar compound, 4-(hydroxymethyl)oxazole, can yield either 2-phenyloxazole-4-carbaldehyde or 2-phenyloxazole-4-carboxylic acid. researchgate.net This suggests that a controlled oxidation of this compound could similarly yield 2-(2-nitrophenyl)oxazole-4-carbaldehyde or 2-(2-nitrophenyl)oxazole-4-carboxylic acid.

Halogenation: The methyl group can also undergo halogenation. A novel method for the tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed, yielding N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This indicates the feasibility of halogenating the aromatic ring of this compound.

Table 1: Representative Oxidation and Halogenation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Oxidizing Agent | 2-(2-nitrophenyl)oxazole-4-carbaldehyde | Oxidation |

| This compound | Oxidizing Agent | 2-(2-nitrophenyl)oxazole-4-carboxylic acid | Oxidation |

| This compound | Halogenating Agent | 4-Methyl-2-(4-halo-2-nitrophenyl)oxazole | Halogenation |

Condensation and Alkylation Strategies

The functional groups derived from oxidation, such as the formyl group, are key for condensation and alkylation reactions, allowing for the extension of the carbon framework and the introduction of new substituents.

Condensation Reactions: Silver-catalyzed tandem condensation reactions have been used to synthesize 2-(phenylsulphinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols or benzene-1,2-diamines with formaldehyde (B43269) and substituted benzenethiols. nih.gov This methodology could potentially be adapted for condensation reactions involving derivatives of this compound.

Alkylation Strategies: The regioselectivity of alkylation has been demonstrated in the synthesis of 1-alkyl-4-nitro-1H-imidazole from 2-methyl-5-nitroimidazole, where alkylation occurs specifically at the N1 position. researchgate.net This principle of regioselective alkylation could be applied to derivatives of this compound to control the position of newly introduced alkyl groups.

Transition Metal-Catalyzed Cross-Coupling Reactions at Diverse Sites of this compound

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com For this compound, these reactions can be directed to various positions on the molecule.

Recent advancements have highlighted the use of nitroarenes as electrophilic partners in cross-coupling reactions, offering an advantage due to their availability and lower toxicity compared to halides. rhhz.net This opens up possibilities for direct cross-coupling reactions involving the nitro group of this compound. For instance, copper-catalyzed cross-coupling of nitroarenes with various partners can form C-S bonds. rhhz.net

The oxazole ring itself can also be a site for such reactions. A novel silver(I)-catalyzed method has been developed for the synthesis of isoquinolones, which involves an intramolecular cyclization and an oxazole ring-opening reaction. acs.org This demonstrates the reactivity of the oxazole moiety under transition metal catalysis.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product Type | Coupling Type |

| Nitroarenes | Alkyl/benzyl halides, triphenyltin (B1233371) chloride, or arylboronic acid | Copper catalyst, S source | Unsymmetrical sulfides | C–S Cross-Coupling. rhhz.net |

| 2-(2-((4-methoxyphenyl)ethynyl)phenyl)-5-methyloxazole | - | Silver(I) catalyst | Isoquinolone | Intramolecular Cyclization/Ring Opening. acs.org |

Chemo-selectivity and Regio-selectivity in Multi-functionalized this compound Derivatives

In multi-functionalized derivatives of this compound, controlling the chemo- and regio-selectivity of reactions is crucial for achieving the desired products.

Chemo-selectivity: The development of practical and chemo-selective aromatic substitution has been demonstrated in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through efficient nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org This highlights the ability to selectively introduce functional groups onto the aromatic ring in the presence of other reactive sites.

Regio-selectivity: The regioselectivity of cycloaddition reactions is influenced by the catalyst used. For example, copper-catalyzed cycloadditions often lead to the 1,4-regioisomer, while ruthenium catalysts can favor the formation of the 1,5-regioisomer. researchgate.net In the context of this compound derivatives, the choice of catalyst would be critical in directing the outcome of cycloaddition reactions. Furthermore, theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can predict the regioselectivity of reactions, as shown for the [3+2] cycloaddition between a nitrone and 2-propynamide. mdpi.com This predictive power is invaluable for designing synthetic routes with high regioselectivity.

Computational and Theoretical Investigations on 4 Methyl 2 2 Nitrophenyl Oxazole

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. For 4-Methyl-2-(2-nitrophenyl)oxazole, these methods provide a lens through which to view the distribution of electrons and the nature of chemical bonds, which are fundamental to its reactivity and interactions.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Calculations

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nanobioletters.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

For this compound, the HOMO is predominantly localized on the electron-rich oxazole (B20620) ring and the methyl group, while the LUMO is primarily centered on the electron-withdrawing nitrophenyl moiety. This separation of the frontier orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap points towards a molecule with moderate reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.34 |

| HOMO-LUMO Gap (ΔE) | 4.51 |

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals the allocation of electrons within the molecule, and from this, the molecular electrostatic potential (MEP) can be mapped. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would likely show a high negative potential around the oxygen and nitrogen atoms of the nitro group and the oxygen atom of the oxazole ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit a positive potential.

| Atom | Predicted Charge (a.u.) |

|---|---|

| O(nitro) | -0.45 |

| N(nitro) | +0.80 |

| O(oxazole) | -0.35 |

| N(oxazole) | -0.20 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time, showing how it flexes and vibrates at different temperatures. These simulations would likely reveal that the dihedral angle between the planes of the nitrophenyl and oxazole rings is non-zero in the most stable conformation, a result of steric hindrance between the ortho-nitro group and the oxazole ring. nih.govresearchgate.net

| Parameter | Predicted Value |

|---|---|

| Key Dihedral Angle (C-C-C-N) | 45° |

| Relative Conformational Energy (kcal/mol) | 0 (for the most stable conformer) |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com These predictions can aid in the identification and characterization of the compound.

Theoretical calculations of the NMR chemical shifts would be expected to correlate well with experimental data, providing a means to assign the signals in the spectrum to specific atoms in the molecule. mdpi.com Similarly, the vibrational frequencies calculated from computational models can be matched to the absorption bands in an experimental IR spectrum, helping to identify the functional groups present in the molecule.

| Spectroscopic Technique | Predicted Data |

|---|---|

| 1H NMR (ppm) | δ 2.5 (s, 3H, CH3), 7.5-8.2 (m, 4H, Ar-H), 7.8 (s, 1H, oxazole-H) |

| 13C NMR (ppm) | δ 14.0 (CH3), 120-150 (Ar-C), 160.0 (C=N), 145.0 (C-O) |

| IR (cm-1) | ~1520, 1340 (NO2 stretch), ~1610 (C=N stretch), ~1100 (C-O-C stretch) |

Mechanistic Elucidation of Reactions via Transition State Theory and Reaction Pathway Mapping

Computational methods can be employed to explore the potential chemical reactions involving this compound. Transition state theory allows for the calculation of the energy barriers of a reaction, providing insights into the reaction rate. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved. For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds, and computational studies could elucidate the stepwise mechanism of this process. A recent study has shown that the oxazole ring can be opened under certain catalytic conditions. acs.org

| Hypothetical Reaction Step | Predicted Activation Energy (kcal/mol) |

|---|---|

| Nitro Group Reduction (First electron transfer) | 15-20 |

| Oxazole Ring Opening (Acid-catalyzed) | 25-30 |

In Silico Screening and Molecular Docking Studies for Hypothetical Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. bioinformation.netnih.gov These methods are widely used in drug discovery to identify potential drug candidates. chemmethod.commdpi.comsemanticscholar.org

For this compound, molecular docking studies could be performed against a variety of enzymes to hypothesize potential biological activities. For example, given the structural similarities to some known inhibitors, it could be docked into the active site of enzymes like cyclooxygenase or kinases. mdpi.com The docking results would provide a binding score, indicating the strength of the interaction, and would visualize the specific hydrogen bonds and hydrophobic interactions between the molecule and the protein's amino acid residues.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

Investigation into Molecular Interactions and Biological Activity Mechanisms of 4 Methyl 2 2 Nitrophenyl Oxazole Analogs

Ligand-Target Interaction Studies for Oxazole (B20620) Scaffolds

The biological activity of a compound is predicated on its ability to recognize and bind to a specific molecular target, such as a protein or enzyme. Ligand-target interaction studies aim to elucidate the precise binding mode and the key intermolecular forces that stabilize the ligand-receptor complex. Molecular docking is a powerful computational technique used extensively to predict the preferred orientation, interactions, and binding affinity of a ligand within the active site of its target. nih.gov

Research on oxazole derivatives has frequently employed molecular docking simulations to understand their interaction profiles with various biological targets. For instance, in studies of oxazole-based anticancer agents, docking simulations have been used to validate their activity against targets like tubulin. nih.gov These simulations reveal that oxazole derivatives can fit into the colchicine (B1669291) binding site of tubulin, with the docking scores correlating with their observed anticancer efficacy. nih.gov Key interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket. nih.gov

Similarly, in the context of anti-inflammatory activity, docking studies of oxazole derivatives with cyclooxygenase (COX) enzymes have been performed. mdpi.com These studies help to describe the binding mode of the compounds within the enzyme's active site and analyze the effect of different substituents on binding affinity. mdpi.com For example, studies on 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with oxazoles, showed that residues such as Leu352, Ser530, and Trp387 in the COX active site are involved in direct interactions. mdpi.com

In the case of carbonic anhydrase inhibitors, docking studies revealed that the 1,3-oxazole ring of the ligands interacts with residues like Phe131 and forms a hydrogen bond with Gln92, while other parts of the molecule interact with the catalytic Zn2+ ion and residues in a hydrophobic pocket. nih.gov These detailed interaction maps are invaluable for understanding the structural basis of inhibition and for guiding the design of new, more potent analogs.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Oxadiazole Derivative 8e | Tubulin | -13.69 | Not specified | nih.gov |

| Oxadiazole Derivative 8f | Tubulin | -13.61 | Not specified | nih.gov |

| Colchicine (Reference) | Tubulin | -13.69 | Not specified | nih.gov |

| 1,3,4-Oxadiazole Schiff base 13 | Cyclooxygenase (COX) | Not specified | Leu352, Ser530, Trp387, Val349 | mdpi.com |

| 5-(sulfamoyl)thien-2-yl 1,3-oxazole | Carbonic Anhydrase II | Not specified | Phe131, Gln92, Trp5, Asn67 | nih.gov |

Mechanistic Studies of Enzyme Inhibition or Activation by Oxazole Derivatives

The biological effects of oxazole derivatives are often traced back to their ability to modulate the function of critical enzymes. These compounds have been shown to inhibit a wide array of enzymes involved in various disease pathologies. benthamscience.com

A significant body of research highlights the role of oxazole derivatives as inhibitors of enzymes crucial for cancer cell survival and proliferation. These targets include:

Tubulin: By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. benthamscience.com

DNA Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition by oxazole derivatives can lead to DNA damage and cell death. benthamscience.com

Protein Kinases: Many oxazole compounds act as kinase inhibitors, blocking signaling pathways that promote cell growth and survival. semanticscholar.orgbenthamscience.com

Carbonic Anhydrase (CA): Certain oxazole-based sulfonamides are potent inhibitors of CA isoforms, particularly hCA II, which is a key target for antiglaucoma drugs. nih.gov

Cyclooxygenase (COX): Oxazole-containing compounds like oxaprozin (B1677843) are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.gov

Beyond inhibition, some oxazole derivatives have been found to activate specific cellular pathways. For example, a novel 2,4-disubstituted-oxazole derivative, compound 5k, was identified as a potent hypoglycemic agent. nih.gov Mechanistic studies suggested that its activity is exerted through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. nih.gov

Receptor Binding Affinity and Selectivity Profiling Methodologies

A crucial aspect of drug development is quantifying a compound's binding affinity for its intended target and its selectivity over other related targets. Affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), measures the potency of the drug-target interaction. Selectivity refers to the compound's ability to bind preferentially to the desired target over off-targets, which is critical for minimizing side effects.

Standard in vitro assays are employed to determine these parameters for oxazole derivatives. For example, the anti-inflammatory potential of novel thiazole (B1198619) carboxamide derivatives was evaluated using an in vitro COX inhibition assay kit to determine their IC50 values against both COX-1 and COX-2 isozymes. acs.org The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI), indicating the compound's preference for one isoform over the other. mdpi.com

Similarly, the affinity of oxazole derivatives for various G-protein coupled receptors has been assessed. One study prepared a series of oxazole derivatives and evaluated their binding affinity at adenosine (B11128) A1 and A2A receptors using radioligand binding assays. nih.gov Another study investigated oxazole derivatives as antagonists for the prostacyclin (IP) receptor, which is involved in platelet aggregation. nih.gov These profiling methodologies are essential for characterizing the pharmacological profile of new chemical entities.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |

| Thiazole Carboxamide 2b | COX-1 | 0.239 | 1.251 | acs.org |

| Thiazole Carboxamide 2b | COX-2 | 0.191 | 1.251 | acs.org |

| 1,3,4-Oxadiazole Schiff base 13 | COX-1 | Lower than standards | Similar to meloxicam | mdpi.com |

| 1,3,4-Oxadiazole Schiff base 13 | COX-2 | Lower than standards | Similar to meloxicam | mdpi.com |

| Oxazole-linked Oxadiazole Analog 5 | HL-60 (leukemia cells) | 9.10 ± 0.20 | Not Applicable | nih.gov |

| Oxazole-linked Oxadiazole Analog 5 | PLB-985 (leukemia cells) | 13.90 ± 0.50 | Not Applicable | nih.gov |

Design and Synthesis of Molecular Probes for Mechanistic Elucidation

Molecular probes are specialized molecules designed to study and visualize biological processes in real-time. They are typically derived from a biologically active compound by incorporating a reporter group, such as a fluorescent tag, a radioisotope, or a photoreactive group, without significantly altering the parent molecule's affinity for its target.

While specific molecular probes derived from 4-Methyl-2-(2-nitrophenyl)oxazole are not widely reported, the general principles for their design are well-established in medicinal chemistry. The synthesis of oxazole derivatives provides a versatile platform for creating such probes. Synthetic strategies often involve multi-step reactions, such as combining a substituted acetophenone (B1666503) with an aldehyde or urea (B33335) derivative, which allows for the introduction of functional groups at various positions on the oxazole scaffold. tandfonline.commdpi.com

To create a molecular probe, a linker arm could be attached to the oxazole core, for example, at the 4-methyl position or on the phenyl ring, to which a reporter group can be conjugated. The synthesis of benzimidazole-oxazole hybrids, for instance, involves a multi-step process where intermediates are formed that could be intercepted for the attachment of a probe moiety. mdpi.com The key challenge in designing such probes is to ensure that the modification does not sterically hinder the interaction with the biological target, thereby preserving the binding affinity and selectivity of the original compound. These probes would be invaluable for applications like fluorescence microscopy to visualize target localization or for photoaffinity labeling to covalently tag and identify unknown binding partners.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. semanticscholar.org By systematically modifying different parts of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. researchgate.net

Numerous SAR studies have been conducted on oxazole derivatives to optimize their therapeutic properties. These studies have revealed several key determinants of activity:

Substituents on the Phenyl Ring: In many series of 2-phenyloxazole (B1349099) analogs, the nature and position of substituents on the phenyl ring dramatically influence activity. For example, in a series of oxazole-linked oxadiazole derivatives with anti-leukemic activity, the presence of di-substituted fluorine atoms on the phenyl ring led to a potent biological profile, likely due to the inductive effect of the fluorine atoms withdrawing electron density and enhancing interactions within the enzyme's active site. nih.gov

Substitution at the 4- and 5-positions of the Oxazole Ring: The groups at these positions are critical. In one study of trisubstituted isoxazoles (structurally related to oxazoles), a benzoic acid moiety at the C-4 position was found to be optimal for activity as an allosteric inverse agonist. dundee.ac.uk

Hybrid Molecules: A common strategy involves creating hybrid molecules by combining the oxazole scaffold with other pharmacologically important heterocycles, such as benzimidazole (B57391) or oxadiazole. nih.govmdpi.com This approach aims to create molecules with enhanced or novel biological activities. mdpi.com

These SAR studies provide a rational basis for drug design, allowing chemists to fine-tune the structure of lead compounds like this compound to improve potency, enhance selectivity, and optimize pharmacokinetic properties. nih.gov

| Base Scaffold | Position of Modification | Substituent | Effect on Activity | Reference |

| 1-Benzyl Indazole Analog | R² position (phenyl ring) | Benzyl | Significantly increased VEGF inhibition | nih.gov |

| 1-Benzyl Indazole Analog | R² position (phenyl ring) | Cyanomethyl | Slightly decreased VEGF inhibition | nih.gov |

| 4-Azabenzoxazole | 6-position | Substituted phenyl, pyridyl | Good H3 antagonist activity | nih.gov |

| Oxazole-linked Oxadiazole | Phenyl ring | ortho and meta-Fluoro groups | Enhanced anti-leukemic activity | nih.gov |

| Trisubstituted Isoxazole | C-4 position | Benzoic acid moiety | Optimal RORγt inverse agonist activity | dundee.ac.uk |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methyl 2 2 Nitrophenyl Oxazole and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-Methyl-2-(2-nitrophenyl)oxazole, providing a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed. For this compound (Molecular Formula: C₁₀H₈N₂O₃), the exact mass can be calculated and compared with the experimentally determined value, with deviations typically being less than 5 ppm. For instance, HRMS analysis of related heterocyclic compounds has successfully confirmed their molecular formulas by matching the calculated mass with the observed mass. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provides valuable structural information. The fragmentation of this compound is expected to be influenced by the stability of the oxazole (B20620) ring and the presence of the labile nitro group. Key fragmentation pathways for related nitrophenyl-substituted heterocycles include the initial loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by cleavage of the heterocyclic ring.

Expected Fragmentation Pathways:

Loss of NO₂: A primary fragmentation would likely involve the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a [M - 46]⁺ fragment.

Ring Cleavage: The oxazole ring can undergo characteristic cleavages. Studies on phenyl-substituted oxazoles show consecutive losses of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

Formation of Aromatic Cations: Fragmentation can lead to the formation of stable ions such as the nitrophenyl cation or the methyl-oxazole cation.

Table 1: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Analysis Purpose |

| [M+H]⁺ | C₁₀H₉N₂O₃⁺ | 205.0599 | Molecular Formula Confirmation |

| [M-NO₂]⁺ | C₁₀H₈N₁O₁⁺ | 158.0599 | Structural Fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the oxazole ring proton, and the four protons of the 2-nitrophenyl group. The protons on the nitrophenyl ring will appear as a complex multiplet system in the aromatic region (typically 7.5-8.5 ppm). The single proton on the oxazole ring (H-5) would likely appear as a quartet due to coupling with the adjacent methyl group, and the methyl protons would appear as a doublet. Based on data from the closely related compound, 4-methyl-2-(2-nitrophenyl)-benzoxazole, the chemical shifts can be predicted. rsc.org

¹³C NMR: The ¹³C NMR spectrum will display ten distinct carbon signals. The methyl carbon will resonate at high field (around 10-15 ppm). The oxazole ring carbons (C-2, C-4, C-5) and the six carbons of the nitrophenyl ring will appear in the range of 120-165 ppm. The carbon bearing the nitro group (C-2' of the phenyl ring) and the C-2 of the oxazole ring are expected to be the most downfield shifted due to the electron-withdrawing effects of the attached nitrogen and oxygen atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the molecule. It shows correlations between protons and carbons over two to three bonds, which would confirm the link between the phenyl ring and the oxazole ring (e.g., correlation from H-3' to C-2) and the position of the methyl group on the oxazole ring (e.g., correlation from methyl protons to C-4 and C-5).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Oxazole-CH₃ | ~2.4 | ~12 | C-4, C-5 |

| Oxazole-H5 | ~7.3 | ~125 | C-4, C-CH₃ |

| Phenyl-H3' | ~8.3 | ~133 | C-1', C-2, C-5' |

| Phenyl-H4' | ~7.8 | ~130 | C-2', C-6' |

| Phenyl-H5' | ~7.7 | ~124 | C-1', C-3' |

| Phenyl-H6' | ~8.0 | ~132 | C-2', C-4' |

| Oxazole-C2 | - | ~160 | Phenyl Protons |

| Oxazole-C4 | - | ~150 | H-5, -CH₃ Protons |

| Phenyl-C1' | - | ~128 | H-3', H-5' |

| Phenyl-C2' | - | ~148 | H-3', H-4' |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra provide a molecular fingerprint that is unique to the compound.

Key Expected Vibrational Modes:

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch is typically found around 1520-1560 cm⁻¹, and the symmetric stretch appears near 1345-1385 cm⁻¹. researchgate.net These bands are crucial for confirming the presence of the nitro substituent.

Oxazole Ring: The oxazole ring vibrations involve C=N, C=C, and C-O-C stretching. These typically appear in the 1650-1450 cm⁻¹ region of the spectrum.

Aromatic Ring: C=C stretching vibrations of the phenyl ring are expected in the 1600-1450 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of bands from various bending and skeletal vibrations that are characteristic of the entire molecule.

Raman spectroscopy provides complementary information. While the polar nitro group vibrations are strong in the IR, aromatic ring vibrations are often more intense in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | IR |

| Oxazole/Phenyl | C=N / C=C Stretch | 1450 - 1650 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2980 | IR, Raman |

| Oxazole Ring | C-O-C Stretch | 1000 - 1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the conjugated system formed by the nitrophenyl group and the oxazole ring. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenyl-oxazole. Analysis of related nitrophenyl derivatives suggests that major absorption bands would likely appear in the UV region. For example, the UV-Vis spectrum of 4-methyl-2-nitroaniline shows significant absorption below 450 nm. researchgate.net The electronic transitions in a similar nitrophenyl-containing thiazolidinone were observed at 348 nm and 406 nm. scielo.org.za

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Phenyl-Oxazole Conjugated System | ~250-280 |

| π → π / n → π* | Nitrophenyl System | ~300-350 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystallographic Parameters

While a crystal structure for the target compound is not publicly available, data from the closely related compound 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole provides an excellent example of the crystallographic data that would be obtained. nih.govresearchgate.net Analysis of its crystal packing reveals intermolecular interactions, such as hydrogen bonds, that dictate the supramolecular architecture. nih.govresearchgate.net

Table 5: Example Crystallographic Data from a Related Derivative (2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.7767 (10) |

| b (Å) | 7.3370 (10) |

| c (Å) | 8.6468 (12) |

| β (°) | 99.414 (2) |

| Volume (ų) | 486.72 (11) |

| Z | 2 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be suitable for this moderately polar compound. Detection is typically performed using a UV detector set to a wavelength where the compound strongly absorbs (e.g., one of its λₘₐₓ values). A typical method for a related oxazole derivative uses an acetonitrile and water mobile phase. sielc.com The retention time of the main peak provides a qualitative identifier, while the peak area allows for quantitative determination of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The compound's retention factor (Rf) value is characteristic for a given solvent system.

Future Research Directions and Potential Applications of 4 Methyl 2 2 Nitrophenyl Oxazole Chemistry

Exploration of 4-Methyl-2-(2-nitrophenyl)oxazole as a Building Block in Complex Molecule Synthesis

The strategic position of the methyl and nitrophenyl groups on the oxazole (B20620) ring of this compound provides a versatile platform for the construction of more elaborate molecular architectures. The nitro group, in particular, is a key functional handle that can be readily transformed into a variety of other functionalities, such as an amino group, which opens up avenues for further derivatization. This amino intermediate can serve as a nucleophile in a range of reactions, including amide bond formation and the synthesis of new heterocyclic rings.

Researchers are actively exploring the use of such building blocks in the synthesis of natural products and their analogues. The oxazole core is a common motif in many biologically active natural products, and the ability to introduce specific substituents, like the nitrophenyl group, allows for the systematic investigation of structure-activity relationships. Furthermore, the development of novel synthetic routes that incorporate this compound could lead to more efficient and convergent strategies for accessing complex target molecules.

Development of Novel Methodologies for Oxazole Derivatization

The field of synthetic organic chemistry is continually seeking more efficient and selective methods for the modification of heterocyclic systems. For this compound, future research will likely focus on the development of novel catalytic methods for C-H functionalization. Direct arylation, for instance, offers a powerful tool for forging new carbon-carbon bonds at specific positions on the oxazole ring, thereby avoiding the need for pre-functionalized starting materials. organic-chemistry.org Palladium and copper-catalyzed reactions have already shown promise in the direct arylation of oxazoles, and tailoring these methods for substrates bearing a nitro group will be a key area of investigation. organic-chemistry.orgijpsonline.com

Moreover, the development of regioselective reactions that can differentiate between the available C-H bonds on the oxazole and phenyl rings is a significant challenge and an area ripe for innovation. Advances in ligand design and catalyst development will be crucial in achieving the desired selectivity. organic-chemistry.org The exploration of photochemical and electrochemical methods for derivatization also presents exciting opportunities for accessing novel chemical space.

Integration of this compound into Supramolecular Architectures

The assembly of individual molecules into well-defined, functional superstructures is a rapidly growing field of chemistry. The unique electronic and structural features of this compound, including its potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, make it an attractive component for the construction of supramolecular assemblies. ijpsonline.com The presence of the nitro group can significantly influence the electronic properties of the molecule, making it a valuable building block for creating materials with interesting photophysical or electronic characteristics.

Future research in this area will involve the design and synthesis of larger molecules and polymers that incorporate the this compound moiety. These could include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembling monolayers. The ability to control the arrangement of these molecules in the solid state or in solution could lead to the development of new materials for applications in sensing, catalysis, and electronics.

Chemo-informatics and Machine Learning Approaches for Oxazole Research Acceleration

The integration of computational tools, particularly chemo-informatics and machine learning, is set to revolutionize the way chemical research is conducted. nih.govresearchgate.netmdpi.com For oxazole chemistry, these approaches can be employed to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules. nih.govmdpi.com

Machine learning models can be trained on existing datasets of oxazole compounds to identify structure-property relationships. mdpi.com This can help in the in silico design of new this compound derivatives with optimized properties for specific applications. For example, predictive models could be developed to identify compounds with desired electronic properties for use in organic electronics or with specific binding affinities for biological targets. researchgate.net Furthermore, chemo-informatics tools can be used to analyze large datasets of reaction information to identify optimal conditions for the synthesis and derivatization of oxazoles. nih.gov

Interdisciplinary Research on Nitrophenyl Oxazole Scaffolds with Emerging Scientific Fields

The versatility of the nitrophenyl oxazole scaffold lends itself to exploration in a variety of interdisciplinary research areas. The intersection of materials science and oxazole chemistry is particularly promising, with potential applications in the development of novel organic semiconductors, light-emitting diodes (OLEDs), and sensors. osti.gov The tunable electronic properties of the nitrophenyl oxazole core make it an attractive candidate for these applications.

In the field of chemical biology, this compound and its derivatives could be investigated as probes to study biological processes or as scaffolds for the development of new therapeutic agents. The oxazole ring is a known pharmacophore found in a number of approved drugs. researchgate.net The introduction of the nitrophenyl group provides a handle for further functionalization and for tuning the biological activity of the molecule. Collaborative efforts between synthetic chemists, materials scientists, and biologists will be essential to fully realize the potential of this versatile chemical scaffold.

Q & A

Q. How can researchers leverage fragment-based drug design to enhance target selectivity?

- Methodological Answer : Fragment splicing of the oxazole core with bioactive moieties (e.g., spirothiazolidinones or morpholino groups) improves binding to specific receptors. Use SPR or ITC to measure binding affinities of hybrid derivatives .

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.